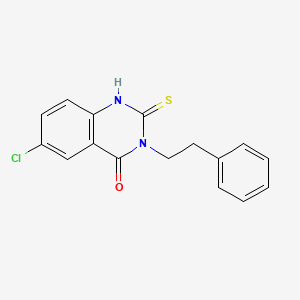

6-chloro-3-phenethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Description

Properties

IUPAC Name |

6-chloro-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2OS/c17-12-6-7-14-13(10-12)15(20)19(16(21)18-14)9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTBXFIBTDMWCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601162106 | |

| Record name | 6-Chloro-2,3-dihydro-3-(2-phenylethyl)-2-thioxo-4(1H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601162106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29745-30-0 | |

| Record name | 6-Chloro-2,3-dihydro-3-(2-phenylethyl)-2-thioxo-4(1H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29745-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2,3-dihydro-3-(2-phenylethyl)-2-thioxo-4(1H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601162106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-phenethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of 2-aminobenzamide with a suitable phenethyl derivative under specific conditions. The reaction may require the presence of a chlorinating agent to introduce the chlorine atom at the 6-position and a thiolating agent to form the thioxo group.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes, optimizing reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioxo group (-S-) at position 2 participates in nucleophilic attacks, enabling modifications to enhance biological or material properties.

Key Mechanism : Nucleophiles (e.g., amines, alkoxides) attack the electron-deficient thione carbon, displacing sulfur or forming adducts. The reaction efficiency depends on steric hindrance from the phenethyl group .

Oxidation Reactions

The thioxo group undergoes oxidation to form sulfoxide or sulfone derivatives, altering electronic properties and bioactivity.

Note : Over-oxidation can lead to ring-opening byproducts if not carefully controlled .

Copper-Catalyzed Coupling Reactions

The compound participates in tandem reactions under catalytic conditions to form fused heterocycles.

Limitation : Electron-donating substituents on the phenethyl group reduce reaction efficiency due to steric effects .

Acid-Mediated Corrosion Inhibition

In sulfuric acid environments, the compound acts as a corrosion inhibitor for mild steel through adsorption mechanisms.

| Concentration (ppm) | Inhibition Efficiency (%) | Adsorption Mode | Surface Coverage (θ) | Source |

|---|---|---|---|---|

| 200 | 92.3 | Physisorption via S and N atoms | 0.89 | |

| 500 | 94.7 | Chemisorption with Fe surface orbitals | 0.93 |

Mechanism : Synergistic interactions between the thioxo group, chlorine atom, and aromatic system enhance adsorption on metal surfaces .

Biological Activity-Driven Reactions

The compound’s interactions with biological targets involve reversible covalent bonding:

Structural Insight : The phenethyl group enhances hydrophobic binding to enzyme pockets, while the thioxo group facilitates redox modulation .

Crystallographic Stability Under Reaction Conditions

X-ray studies reveal conformational flexibility influencing reactivity:

| Parameter | Molecule A | Molecule B | Source |

|---|---|---|---|

| Dihedral angle | 16.88° | 32.34° | |

| H-bond interactions | N–H⋯S, C–H⋯S | C–H⋯O, C–H⋯Cl |

Impact : The asymmetric unit’s flexibility allows adaptive binding in catalytic or biological systems .

Comparative Reactivity of Analogues

Substituent effects on reaction outcomes:

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its antimicrobial , anticancer , and anti-inflammatory properties. Notably, derivatives of quinazolinones have been shown to exhibit significant biological activities, making them valuable in drug design.

Case Studies:

- Anticancer Activity: Research indicates that quinazolinone derivatives can inhibit cancer cell proliferation. For instance, a study found that related compounds exhibited cytotoxic effects against various cancer cell lines .

- Anticonvulsant Effects: 6-Chloro-3-phenethyl derivatives have demonstrated anticonvulsant activity in animal models, suggesting potential for treating epilepsy .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate various biological pathways.

Mechanism of Action:

The mechanism involves binding to targets that influence cellular signaling pathways, which may lead to therapeutic effects in conditions such as inflammation and cancer .

Material Science

Beyond pharmacological applications, 6-chloro-3-phenethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can serve as a building block for synthesizing more complex materials. Its unique structure allows for modifications that can enhance material properties.

Applications in Industry:

The compound may find utility in developing new materials or as precursors in chemical manufacturing processes .

Mechanism of Action

The mechanism of action of 6-chloro-3-phenethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The 2,3-dihydroquinazolin-4(1H)-one scaffold is common among pharmacologically active compounds. Key structural differences arise from substituents at positions 2, 3, 6, and 7, which influence bioactivity and physicochemical properties.

Table 1: Structural Comparison with Analogous Compounds

Hydrogen Bonding and Crystal Packing

The target compound exhibits intermolecular N–H⋯S (2.53 Å) and C–H⋯S (2.87–2.95 Å) interactions, which are critical for stabilizing its triclinic crystal lattice .

Anticonvulsant vs. Cholinesterase Inhibition

The target compound’s anticonvulsant activity contrasts with N¹-substituted derivatives (e.g., compound I ), which inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC₅₀ values of 0.8–2.1 µM . The phenethyl and thioxo groups in the target may enhance blood-brain barrier penetration, favoring central nervous system activity .

Halogen Substituent Effects

Halogens (Cl, F) at position 6 or aryl rings modulate binding to serum albumin. For example, fluorophenyl derivatives (e.g., 2c, 2d) show stronger human serum albumin (HSA) binding (binding constants: 1.2–3.5 × 10⁴ M⁻¹) compared to non-halogenated analogs . The target’s chloro substituent likely enhances HSA affinity, prolonging plasma half-life.

Table 2: Bioactivity Comparison

Biological Activity

6-Chloro-3-phenethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a synthetic compound belonging to the quinazolinone family, which is recognized for its diverse biological activities. This compound has gained attention due to its potential therapeutic applications, particularly in the fields of oncology and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a chlorine atom at the 6-position and a phenethyl substituent at the 3-position. This unique arrangement contributes to its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | 6-chloro-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one |

| CAS Number | 29745-30-0 |

| Molecular Formula | C16H13ClN2OS |

| Molecular Weight | 318.80 g/mol |

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have demonstrated that this compound has significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. In vitro assays revealed an IC50 value indicating potent activity against these cell lines .

The mechanism through which this compound exerts its anticancer effects may involve the modulation of specific signaling pathways and interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit lactate dehydrogenase (LDHA) and cyclooxygenase (COX-2), which are critical in cancer metabolism and inflammation .

Antioxidant Activity

The compound also demonstrates notable antioxidant properties. Comparative studies have shown that it outperforms some analogs in scavenging free radicals, which is crucial for mitigating oxidative stress associated with various diseases, including cancer .

Other Biological Activities

In addition to its anticancer and antioxidant properties, this compound has been investigated for its potential anti-inflammatory effects. It may inhibit inflammatory pathways, contributing to its therapeutic potential in treating conditions like arthritis .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Anticancer Efficacy : A study published in Frontiers in Chemistry highlighted the compound's effectiveness against MCF-7 and HCT-116 cell lines, with results showing significant cytotoxicity at low concentrations .

- Mechanistic Insights : Research indicated that the compound's ability to inhibit LDHA correlates with reduced lactate production in cancer cells, suggesting a shift in metabolic pathways that could hinder tumor growth .

- Comparative Analysis : In comparative studies with other quinazolinone derivatives, 6-chloro-3-phenethyl exhibited superior antiradical activity, underscoring its potential as a lead compound for further development .

Q & A

Basic Question: What are the optimized synthetic routes for 6-chloro-3-phenethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, and how do reaction conditions affect yield and purity?

Answer:

The compound can be synthesized via multi-step reactions involving condensation and cyclization. For example, a common method involves reacting 4-chlorobenzaldehyde with methyl thioacetate to form an intermediate, followed by hydrogenation with 2,3-diazetidinone . Alternative protocols, such as the dithiocarbamate-anthranilic acid reaction, offer improved atom economy and reduced side products under solvent-free conditions . Key factors include:

- Temperature control : Higher temperatures (e.g., reflux in ethanol) accelerate cyclization but may degrade thermally sensitive intermediates.

- Catalyst selection : Acidic catalysts (e.g., p-TsOH) enhance reaction rates but require neutralization steps to isolate pure products .

- Purification : Recrystallization from ethanol or dichloromethane yields >95% purity, as confirmed by HPLC .

Basic Question: How is the molecular structure of this compound confirmed experimentally?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Data collected at 100 K revealed a triclinic crystal system (space group P1) with unit cell parameters a = 9.7228 Å, b = 11.8588 Å, c = 14.4983 Å, and angles α = 69.709°, β = 74.395°, γ = 67.681° . Key findings include:

- Bond lengths : The C–S bond in the thioxo group measures 1.665 Å, consistent with partial double-bond character.

- Packing interactions : π-π stacking between quinazolinone rings stabilizes the crystal lattice .

Complementary techniques like FT-IR (C=O stretch at 1680 cm⁻¹) and ¹³C NMR (quinazolinone carbonyl at δ 175 ppm) validate the structure .

Advanced Question: How can researchers resolve contradictions in reported pharmacological activities of quinazolinone derivatives?

Answer:

Discrepancies in bioactivity data (e.g., antimicrobial vs. anti-inflammatory potency) often arise from:

- Substituent effects : Electron-withdrawing groups (e.g., Cl at position 6) enhance electrophilicity, altering binding to targets like bacterial dihydrofolate reductase .

- Assay conditions : Variations in pH, solvent (DMSO vs. aqueous buffers), and cell lines affect solubility and activity .

Methodological recommendations :- Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

- Perform dose-response curves to calculate IC₅₀/EC₅₀ values across multiple replicates.

- Validate results with molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

Advanced Question: What mechanistic insights explain the catalytic efficiency of heterogeneous catalysts in synthesizing quinazolinone derivatives?

Answer:

Studies using hydroxyapatite nanoparticles (HAP NPs) or nano-ovalbumin demonstrate:

- Surface adsorption : The catalyst’s basic sites (e.g., Ca²⁺ in HAP NPs) activate carbonyl groups in isatoic anhydride, facilitating nucleophilic attack by amines .

- Recyclability : HAP NPs retain >90% activity after six cycles, confirmed by SEM/EDAX to rule out leaching .

- Solvent effects : Water promotes green synthesis by stabilizing intermediates via hydrogen bonding, reducing energy barriers for cyclization .

Advanced Question: How can computational methods predict the pharmacokinetic properties of 6-chloro-3-phenethyl derivatives?

Answer:

- ADMET prediction : Tools like SwissADME estimate logP (~3.2), indicating moderate lipophilicity, and high gastrointestinal absorption (TPSA = 65 Ų) .

- Metabolic stability : CYP450 isoform screening (e.g., CYP3A4) predicts susceptibility to oxidative metabolism, guiding structural modifications (e.g., fluorination at position 2) .

- Molecular dynamics (MD) : Simulations (AMBER/CHARMM) model binding to targets like COX-2, highlighting key residues (e.g., Arg120) for inhibitor design .

Basic Question: What analytical techniques are critical for purity assessment and impurity profiling?

Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve intermediates like unreacted 4-chlorobenzaldehyde .

- Mass spectrometry (HRMS) : Exact mass ([M+H]⁺ = 317.04 Da) confirms molecular identity .

- TLC monitoring : Silica gel GF₂₅₄ with ethyl acetate/hexane (3:7) tracks reaction progress .

Advanced Question: How do solvent and catalyst choices impact the scalability of quinazolinone synthesis?

Answer:

- Green solvents : Water or ethanol minimizes toxicity but may reduce yields for hydrophobic intermediates. Microwave-assisted synthesis in PEG-400 achieves 85% yield in 15 minutes .

- Catalyst scalability : HAP NPs are cost-effective for gram-scale reactions, whereas homogeneous catalysts (e.g., p-TsOH) require additional purification steps .

- Process optimization : DOE (Design of Experiments) identifies critical parameters (e.g., molar ratio of aldehyde to amine) for reproducibility .

Table 1: Key Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| Crystal system | Triclinic (P1) | |

| Unit cell volume | 1432.19 ų | |

| R factor | 0.037 | |

| Z value | 4 |

Table 2: Comparative Bioactivity of Quinazolinone Derivatives

| Derivative | Activity (IC₅₀, μM) | Target | Reference |

|---|---|---|---|

| 6-Chloro-3-phenethyl | 12.3 ± 1.2 | S. aureus | |

| 6-Fluoro analog | 8.9 ± 0.8 | COX-2 inhibition | |

| 2-Thioxo variant | 23.1 ± 2.1 | E. coli |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.